molecular formula C9H7NO6 B8061460 2-(Methoxycarbonyl)-5-nitrobenzoic acid CAS No. 90072-77-8

2-(Methoxycarbonyl)-5-nitrobenzoic acid

Cat. No.: B8061460
CAS No.: 90072-77-8
M. Wt: 225.15 g/mol
InChI Key: CEEJSCAKNYSVHF-UHFFFAOYSA-N
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Description

2-(Methoxycarbonyl)-5-nitrobenzoic acid is an organic compound characterized by the presence of a methoxycarbonyl group and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxycarbonyl)-5-nitrobenzoic acid typically involves the nitration of methyl benzoate followed by hydrolysis. The nitration process introduces the nitro group at the desired position on the aromatic ring. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts, with the reaction being carried out at controlled temperatures to ensure selectivity and yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step processes starting from readily available raw materials such as dimethyl terephthalate. The process includes nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization steps . These steps are optimized for large-scale production to ensure high yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-(Methoxycarbonyl)-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products Formed:

    Reduction: The major product is 2-(Aminocarbonyl)-5-nitrobenzoic acid.

    Substitution: Depending on the nucleophile, various substituted benzoic acids can be formed.

Scientific Research Applications

2-(Methoxycarbonyl)-5-nitrobenzoic acid finds applications in several scientific domains:

Comparison with Similar Compounds

  • 2-(Methoxycarbonyl)benzoic acid
  • 5-Nitrobenzoic acid
  • 2-Chloro-5-(methoxycarbonyl)benzoic acid

Comparison: 2-(Methoxycarbonyl)-5-nitrobenzoic acid is unique due to the presence of both a methoxycarbonyl group and a nitro group on the benzoic acid ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs. For instance, the nitro group enhances its electrophilic properties, making it more reactive in certain chemical reactions .

Properties

IUPAC Name

2-methoxycarbonyl-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO6/c1-16-9(13)6-3-2-5(10(14)15)4-7(6)8(11)12/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEJSCAKNYSVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70879700
Record name Phthalic acid, 4-nitro-, 1-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70879700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90072-77-8
Record name Phthalic acid, 4-nitro-, 1-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70879700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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